molecular formula C13H17NO4 B7779657 2-o-Tolyl-pyrrolidine oxalic acid salt

2-o-Tolyl-pyrrolidine oxalic acid salt

Cat. No.: B7779657
M. Wt: 251.28 g/mol
InChI Key: ZXKUMZRMXBNWAU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-o-Tolyl-pyrrolidine oxalic acid salt typically involves the reaction of 2-o-Tolyl-pyrrolidine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process involves dissolving 2-o-Tolyl-pyrrolidine in a suitable solvent, such as ethanol or methanol, and then adding oxalic acid. The mixture is stirred and heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-o-Tolyl-pyrrolidine oxalic acid salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-o-Tolyl-pyrrolidine oxalic acid salt has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of 2-o-Tolyl-pyrrolidine oxalic acid salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-o-Tolyl-pyrrolidine oxalic acid salt is unique due to its specific structural features and reactivity. The presence of the oxalic acid salt enhances its solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

2-(2-methylphenyl)pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.C2H2O4/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;3-1(4)2(5)6/h2-3,5-6,11-12H,4,7-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKUMZRMXBNWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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